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Compound of Interest

Compound Name: (2,4-Dichloropyridin-3-yl)methanol

Cat. No.: B1453035

An In-Depth Technical Guide to (2,4-Dichloropyridin-3-yl)methanol: Properties, Reactivity,
and Synthetic Utility

Introduction

(2,4-Dichloropyridin-3-yl)methanol is a functionalized heterocyclic compound of significant
interest to the fields of medicinal chemistry and materials science. As a substituted pyridine, it
possesses a unique electronic landscape governed by the electron-withdrawing nature of the
ring nitrogen and two chlorine atoms. This substitution pattern imparts distinct reactivity at its
carbon centers, making it a versatile and valuable building block for the synthesis of more
complex molecular architectures. This guide provides a comprehensive overview of its
chemical properties, explores the nuances of its reactivity, and details its applications as a
strategic intermediate in modern organic synthesis.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of (2,4-Dichloropyridin-3-yl)methanol are
foundational to its use in synthesis, enabling its identification, purification, and characterization.

Physical Properties
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Property Value

CAS Number 945543-24-8

Molecular Formula CeHsCI2NO

Molecular Weight 178.02 g/mol

Appearance White to off-white solid (typical)

Solubilit Soluble in methanol, DMSO, ethyl acetate;
olubili
Y sparingly soluble in water

Note: Physical properties such as melting point can vary based on purity. The data presented
are typical values.

Spectroscopic Data (Predicted and Representative)

Spectroscopic analysis is crucial for confirming the structure of (2,4-Dichloropyridin-3-
yl)methanol. While experimental data from a specific supplier is definitive[1], the following
represents expected spectral features:

e 1H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the
aromatic protons and the methylene and hydroxyl protons of the methanol group.

o Aromatic Protons: Two doublets in the aromatic region (typically & 7.5-8.5 ppm),
corresponding to the protons at the C5 and C6 positions of the pyridine ring. The coupling
constant (J-value) would be characteristic of ortho-coupling.

o Methylene Protons (-CH20H): A singlet or doublet (depending on coupling to the hydroxyl
proton) typically in the d 4.5-5.0 ppm range.

o Hydroxyl Proton (-CH20H): A broad singlet or triplet, with a chemical shift that can vary
depending on solvent and concentration.

e 13C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to
the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine
and nitrogen atoms (C2 and C4) will be significantly downfield.
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e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
a molecule containing two chlorine atoms, with prominent peaks for the molecular ion [M]+,
[M+2]+, and [M+4]+.

Synthesis of (2,4-Dichloropyridin-3-yl)methanol

The most common and logical synthetic route to (2,4-Dichloropyridin-3-yl)methanol involves
the reduction of a corresponding carboxylic acid or ester derivative, namely 2,4-
dichloronicotinic acid or its esters.

Synthetic Workflow Diagram
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Caption: General workflow for the synthesis of (2,4-Dichloropyridin-3-yl)methanol via

reduction.

Detailed Experimental Protocol: Reduction of Methyl 2,4-
Dichloronicotinate

This protocol describes a representative procedure using Lithium Aluminum Hydride (LiAIH4), a

powerful reducing agent suitable for converting esters to primary alcohols. A similar procedure

is used for the synthesis of related aminopyridinyl methanols[2].

Materials:

Methyl 2,4-dichloronicotinate

Lithium Aluminum Hydride (LiAlH4)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous solution of Sodium Sulfate (Na2S0a)
Anhydrous Magnesium Sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAIH4 (1.2
equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in
an ice bath.

Substrate Addition: A solution of methyl 2,4-dichloronicotinate (1.0 equivalent) in anhydrous
THF is added dropwise to the stirred LiAlH4 suspension via the dropping funnel over 30
minutes, maintaining the temperature at 0 °C.
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o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin
Layer Chromatography (TLC).

e Quenching: Upon completion, the reaction is carefully quenched by cooling the flask back to
0 °C and slowly adding water dropwise, followed by a 15% aqueous NaOH solution and then
more water, until a granular precipitate forms.

o Workup: The resulting slurry is filtered through a pad of Celite®, and the solid residue is
washed thoroughly with ethyl acetate. The combined organic filtrates are collected.

« Purification: The organic layer is washed with brine, dried over anhydrous MgSOu4, filtered,
and concentrated under reduced pressure. The crude residue is purified by flash column
chromatography on silica gel to afford (2,4-Dichloropyridin-3-yl)methanol as a solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of (2,4-Dichloropyridin-3-yl)methanol is dominated by the properties of the
dichloropyridine core, with the hydroxymethyl group offering a secondary site for
functionalization.

Reactivity of the 2,4-Dichloropyridine Core

The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the
presence of two electron-withdrawing chlorine atoms. This makes the ring susceptible to
nucleophilic attack but resistant to electrophilic substitution. The positions of the chlorine atoms
(C2 and C4) are key to its reactivity profile.

For 2,4-dihalopyridines, S_NAr reactions generally favor substitution at the C4 position.[3] This
selectivity is a result of superior stabilization of the negative charge in the Meisenheimer
intermediate when the attack occurs at C4, as the charge can be delocalized onto the ring
nitrogen atom without disrupting aromaticity in the same way as an attack at C2.
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Caption: Simplified overview of the S_NAr reaction at the C4 position of a 2,4-dichloropyridine.

This innate preference for C4 substitution makes (2,4-Dichloropyridin-3-yl)methanol an
excellent precursor for molecules requiring a heteroatom substituent at the C4 position.[3]

In contrast to S_NAr, traditional palladium-catalyzed cross-coupling reactions (like Suzuki,
Stille, or Buchwald-Hartwig amination) on 2,4-dichloropyridines conventionally show a
preference for reaction at the C2 position.[3] This is attributed to the greater ease of oxidative
addition of the palladium catalyst to the C-CI bond adjacent to the nitrogen atom.

However, modern synthetic chemistry has developed methods to invert this selectivity. The use
of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the
C4 position with high selectivity, even at room temperature.[3] Furthermore, ligand-free
conditions, such as the "Jeffery" conditions, have been shown to enhance C4-selectivity
dramatically.[3] This dual reactivity under different catalytic conditions provides remarkable
synthetic flexibility.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of the -CH20H group undergoes standard transformations:

o Oxidation: It can be oxidized to the corresponding aldehyde (2,4-dichloronicotinaldehyde)
using mild oxidizing agents like manganese dioxide (MnOz2) or Dess-Matrtin periodinane
(DMP). Stronger oxidizing agents like potassium permanganate (KMnQOa) or chromic acid will
lead to the carboxylic acid (2,4-dichloronicotinic acid).

« Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers
through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate basic
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conditions.

Applications in Drug Discovery and Chemical
Biology

The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in
numerous biologically active compounds.[4] (2,4-Dichloropyridin-3-yl)methanol serves as a
key intermediate for accessing libraries of compounds built around this core. Its strategic
placement of three distinct functional handles—the C2-Cl, the C4-Cl, and the C3-CH20H—
allows for sequential and regioselective elaboration.

For instance, a synthetic strategy could involve:

o Aselective C4-S_NAr or C4-cross-coupling reaction.

e A subsequent C2-cross-coupling reaction under different conditions.

» Modification of the hydroxymethyl group at any stage of the synthesis.

This step-wise approach enables the exploration of chemical space around the pyridine core,
which is essential for structure-activity relationship (SAR) studies in drug development.[5][6]
The incorporation of halogenated pyridines is a common strategy in drug design to modulate
properties like metabolic stability and binding affinity.[7]

Safety and Handling

(2,4-Dichloropyridin-3-yl)methanol is a chlorinated organic compound and should be handled

with appropriate care.

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.
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Conclusion

(2,4-Dichloropyridin-3-yl)methanol is a highly valuable and versatile building block in organic
synthesis. Its key attribute is the differential reactivity of the two chlorine atoms at the C2 and
C4 positions of the electron-deficient pyridine ring. While nucleophilic aromatic substitution
preferentially occurs at C4, palladium-catalyzed cross-coupling can be directed to either the C2
(conventional) or C4 (ligand-controlled) position. This tunable reactivity, combined with the
synthetic handle of the C3-hydroxymethyl group, provides chemists with a powerful tool for the
efficient and controlled synthesis of complex, functionalized pyridine derivatives for applications
ranging from pharmaceuticals to advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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